molecular formula C14H18FN3O2S B2868313 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1234898-04-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2868313
CAS No.: 1234898-04-4
M. Wt: 311.38
InChI Key: SQHUMYNHSVRICL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry with a significant history in the development of active pharmaceutical agents . The 3,5-dimethylpyrazole moiety is a critical structural feature, as this specific substitution pattern has been identified in research as crucial for high-affinity binding and potent biological activity in certain targets, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . The molecule is further functionalized with a (3-fluorophenyl)methanesulfonamide group, a common pharmacophore that can contribute to target binding and influence the compound's physicochemical properties. Pyrazole-containing compounds are extensively investigated for their diverse pharmacological potential, including as anti-inflammatory and anticancer agents . The anti-inflammatory activity is often linked to the inhibition of enzymes like NAAA, a strategy aimed at preserving endogenous lipid mediators such as palmitoylethanolamide (PEA) to exert anti-inflammatory and analgesic effects . In anticancer research, analogous pyrazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines, with mechanisms of action that can include induction of apoptosis and cell cycle arrest . This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the most recent scientific literature for the latest findings on the biological activities and applications of pyrazole-sulfonamide hybrids.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-11-8-12(2)18(17-11)7-6-16-21(19,20)10-13-4-3-5-14(15)9-13/h3-5,8-9,16H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHUMYNHSVRICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C15H21N3O2S
  • Molecular Weight : 305.42 g/mol
  • CAS Number : 890598-27-3

Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The specific mechanism of action for this compound involves modulation of various signaling pathways, potentially affecting cell proliferation and apoptosis.

Cytotoxic Activity

A study focusing on related pyrazole derivatives has shown promising cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural features demonstrated IC50 values ranging from 5.00 to 29.85 µM in various cancer cell lines, indicating selective cytotoxicity towards malignant cells while sparing healthy cells .

Table 1: Cytotoxicity of Related Pyrazole Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis and cell cycle arrest
5aSH-SY5Y5.00Selective cytotoxicity
5-FUC68.34Traditional chemotherapeutic agent

Case Studies

  • Cytotoxic Effects on Glioma Cells :
    A study investigated the effects of a pyrazole derivative similar to this compound on glioma cells. The compound was found to significantly induce apoptosis and arrest the cell cycle in the G0/G1 phase, suggesting its potential as a therapeutic agent for glioma treatment .
  • Antipsychotic Activity :
    Another related compound was evaluated for its antipsychotic-like properties without binding to dopamine receptors, which is a common mechanism for many antipsychotic drugs. This suggests that pyrazole derivatives may offer new avenues for treating psychiatric disorders without traditional side effects associated with dopamine antagonism .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing the 3-fluorophenyl group with 2-chlorophenyl (BJ51757) alters electronic and steric properties. Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size could increase hydrophobicity .
2.2 Physicochemical Properties

The compound’s molecular weight (327.83 g/mol) and logP (estimated ~2.5–3.0) align with Lipinski’s rules for drug-likeness, contrasting with bulkier analogs like NCDOB (552.1 g/mol), which may face bioavailability challenges.

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